molecular formula C16H22O B8458252 4-Ethyl-6-methoxy-1,1,7-trimethyl-1,2-dihydronaphthalene CAS No. 98420-30-5

4-Ethyl-6-methoxy-1,1,7-trimethyl-1,2-dihydronaphthalene

Cat. No. B8458252
Key on ui cas rn: 98420-30-5
M. Wt: 230.34 g/mol
InChI Key: GDOVQFZHFZWXCR-UHFFFAOYSA-N
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Patent
US06613917B1

Procedure details

Following General Procedure A, 7-methoxy-4,4,6-trimethyl-3,4-dihydro-2H-naphthalen-1-one (Compound 6, 0.5 g, 2.3 mmol) was reacted with a solution of 3M EtMgBr (2.3 mL, 6.9 mmol), and the crude product was purified by flash chromatography (hexane:ethyl acetate=4:1) to give 0.33 g (63%) of the title compound as a clear oil. PNMR (300 MHz, CDCl3) δ 1.32 (t, 3H, J=6.3 Hz), 1.38 (s, 6H), 2.32 (d, 2H, J=4.5 Hz), 2.42 (s, 3H), 2.65 (m, 2H), 3.98 (s, 3H), 5.88 (t, 1H, J=2.5 Hz), 6.96 (s, 1H), 7.28 (s, 1H).
Name
7-methoxy-4,4,6-trimethyl-3,4-dihydro-2H-naphthalen-1-one
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Compound 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7]([CH3:15])([CH3:14])[CH2:8][CH2:9][C:10]2=O)=[CH:5][C:4]=1[CH3:16].[CH3:17][CH2:18][Mg+].[Br-]>>[CH2:17]([C:10]1[C:11]2[C:6](=[CH:5][C:4]([CH3:16])=[C:3]([O:2][CH3:1])[CH:12]=2)[C:7]([CH3:15])([CH3:14])[CH2:8][CH:9]=1)[CH3:18] |f:1.2|

Inputs

Step One
Name
7-methoxy-4,4,6-trimethyl-3,4-dihydro-2H-naphthalen-1-one
Quantity
0.5 g
Type
reactant
Smiles
COC1=C(C=C2C(CCC(C2=C1)=O)(C)C)C
Step Two
Name
Compound 6
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C2C(CCC(C2=C1)=O)(C)C)C
Step Three
Name
Quantity
2.3 mL
Type
reactant
Smiles
CC[Mg+].[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash chromatography (hexane:ethyl acetate=4:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CCC(C2=CC(=C(C=C12)OC)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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